molecular formula C16H25N5O13P2 B10778362 alpha-beta Methylene ADP-ribose

alpha-beta Methylene ADP-ribose

Cat. No.: B10778362
M. Wt: 557.34 g/mol
InChI Key: ZPZRETFSCSWNDT-DBXCYWGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine 5’-diphosphate ribose (AMPCPR) is a synthetic analogue of adenosine 5’-diphosphate ribose (ADPR), an intracellular signaling molecule generated from nicotinamide adenine dinucleotide (NAD+). AMPCPR is designed to mimic the structure and function of ADPR while being resistant to hydrolysis by pyrophosphatases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMPCPR involves the substitution of the pyrophosphate group in ADPR with a non-hydrolysable methylene bis-phosphonate group. This is achieved through a tandem N,N’-dicyclohexylcarbodiimide coupling to phosphonoacetic acid . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates.

Industrial Production Methods

While specific industrial production methods for AMPCPR are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

AMPCPR undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of AMPCPR include:

  • N,N’-dicyclohexylcarbodiimide (DCC)
  • Phosphonoacetic acid
  • Anhydrous solvents (e.g., dichloromethane)

Major Products

The major product formed from the synthesis of AMPCPR is the methylene bis-phosphonate analogue of ADPR, which retains the ability to interact with ADPR targets while being resistant to enzymatic degradation .

Scientific Research Applications

Mechanism of Action

AMPCPR exerts its effects by mimicking the structure and function of ADPR. It interacts with ADPR targets, such as the transient receptor potential cation channel subfamily M member 2 (TRPM2), while being resistant to hydrolysis by pyrophosphatases . This allows for prolonged activation or inhibition of ADPR-mediated signaling pathways.

Properties

Molecular Formula

C16H25N5O13P2

Molecular Weight

557.34 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy-[[(2R,3S,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl]methyl]phosphinic acid

InChI

InChI=1S/C16H25N5O13P2/c17-13-8-14(19-3-18-13)21(4-20-8)15-11(24)9(22)6(33-15)1-31-35(27,28)5-36(29,30)32-2-7-10(23)12(25)16(26)34-7/h3-4,6-7,9-12,15-16,22-26H,1-2,5H2,(H,27,28)(H,29,30)(H2,17,18,19)/t6-,7-,9-,10-,11-,12-,15-,16+/m1/s1

InChI Key

ZPZRETFSCSWNDT-DBXCYWGHSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@H](O4)O)O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.